2-(Carboxyformamido)-3-phenylpropanoic acid
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Overview
Description
2-(Carboxyformamido)-3-phenylpropanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyformamido group attached to a phenylpropanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxyformamido)-3-phenylpropanoic acid typically involves the amidation of carboxylic acids. One common method is the reaction of a carboxylic acid derivative with an amine under catalytic conditions. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst can result in high yields of the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using cost-effective and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Methods such as the use of formylpyrrolidine (FPyr) as a Lewis base catalyst have been shown to be efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxyformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Carboxyformamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
2-(Carboxyformamido)-3-phenylpropanoic acid: shares similarities with other carboxylic acid derivatives, such as 2,5-furandicarboxylic acid and aminocaproic acid
Uniqueness: The presence of the carboxyformamido group and the phenylpropanoic acid backbone gives it unique chemical and biological properties compared to other similar compounds.
Comparison with Similar Compounds
- 2,5-Furandicarboxylic acid
- Aminocaproic acid
- 2-Naphthalene thiol
Properties
IUPAC Name |
2-(oxaloamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWGBCNOHBNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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